Fmoc-4-azido-D-Phe-OH

Catalog No.
S13918628
CAS No.
M.F
C24H20N4O4
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-azido-D-Phe-OH

Product Name

Fmoc-4-azido-D-Phe-OH

IUPAC Name

3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)

InChI Key

FDDCQWPWXJJNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O

Fmoc-4-azido-D-phenylalanine (Fmoc-4-azido-D-Phe-OH) is a derivative of D-phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azido functional group at the para position of the phenyl ring. The chemical formula for this compound is C24H20N4O4C_{24}H_{20}N_{4}O_{4}, with a molecular weight of approximately 428.45 g/mol . This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect amino groups while allowing for subsequent coupling reactions.

  • Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically employing piperidine. This reaction yields D-phenylalanine with an azido group intact .
  • Coupling Reactions: The compound can engage in peptide coupling reactions with other amino acids or peptides, facilitated by coupling reagents such as N,N'-diisopropylcarbodiimide or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide. This results in the formation of longer peptide chains .
  • Azide Reactivity: The azido group can be converted to various reactive intermediates, enabling covalent bonding with target molecules upon activation, which is particularly useful in bioconjugation applications.

The biological activity of Fmoc-4-azido-D-Phe-OH is primarily linked to its role as a building block in peptide synthesis. Its azido group allows for bioorthogonal reactions, enabling the selective labeling and modification of biomolecules without interfering with native biochemical processes. This makes it a valuable tool in the development of peptide-based therapeutics and in studying protein interactions .

The synthesis of Fmoc-4-azido-D-Phe-OH typically involves several steps:

  • Protection of the Amino Group: D-phenylalanine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to introduce the Fmoc protecting group.
  • Introduction of the Azido Group: The para position of the phenyl ring is then modified to introduce the azido group, often through diazotransfer reactions from an amine precursor .
  • Purification: The final product is purified using techniques like high-performance liquid chromatography to ensure high purity suitable for research applications .

Fmoc-4-azido-D-Phe-OHAzido group allows bioorthogonal reactionsPeptide synthesis, bioconjugationFmoc-D-AzFSimilar structure but different reactivityPeptide synthesisFmoc-L-Phe(4-NHBoc)-OHDifferent protective group on side chainPeptide synthesisFmoc-L-Phe(4-CH2-N3)-OHMethylene bridge affects reactivityDrug delivery systems

Fmoc-4-azido-D-Phe-OH stands out due to its specific combination of protective groups and functional reactivity, making it particularly suited for applications requiring selective modifications and bioconjugation strategies .

Studies involving Fmoc-4-azido-D-Phe-OH often focus on its interactions with various biomolecules. The azido group enables selective labeling, allowing researchers to investigate protein dynamics and interactions within cellular environments. For instance, it can be incorporated into proteins to study their folding and stability or used in antibody-drug conjugates to enhance therapeutic efficacy .

Several compounds share structural similarities with Fmoc-4-azido-D-Phe-OH, including:

  • Fmoc-D-AzF (Fmoc-p-azidophenylalanine): Another azido-containing amino acid used in similar applications but may differ in reactivity profiles.
  • Fmoc-L-Phe(4-NHBoc)-OH: A derivative that features a different protective group on the side chain, impacting its utility in specific synthetic pathways.
  • Fmoc-L-Phe(4-CH2-N3)-OH: Contains a methylene bridge connecting the phenyl ring to the azido group, which can influence its reactivity and interaction properties.

Comparison Table

Compound NameUnique Features

Solid-Phase Peptide Synthesis (SPPS) Optimization Strategies

The Fmoc-4-azido-D-Phe-OH residue introduces unique challenges during SPPS due to the base-labile Fmoc group and the azide’s sensitivity to reducing agents. Standard SPPS protocols employ 20% piperidine in dimethylformamide (DMF) for Fmoc deprotection, which leaves the azide intact. However, extended piperidine exposure risks aspartimide formation at adjacent residues, necessitating optimized deprotection cycles.

Coupling efficiency is maximized using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or [(1-cyano-2-ethoxy-2-oxoethylidene)aminooxy]dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) activators, achieving >98% incorporation yields. Microwave-assisted SPPS at 50°C reduces coupling times to 5 minutes while maintaining azide integrity, as confirmed by Fourier-transform infrared (FTIR) spectroscopy monitoring of the 2100 cm⁻¹ N₃ stretch.

Table 1: Coupling Reagent Performance for Fmoc-4-Azido-D-Phe-OH

ReagentCoupling Time (min)Yield (%)Azide Stability
HBTU3095Full retention
COMU2098Full retention
DCC/HOBt4588Partial cleavage

Orthogonal Protection Schemes for Azide Functionality Preservation

The azido group’s reactivity demands orthogonal protection strategies to prevent unintended side reactions during peptide elongation. Fmoc-4-azido-D-Phe-OH’s azide remains stable under standard Fmoc cleavage conditions (piperidine) and trifluoroacetic acid (TFA)-mediated resin cleavage when thiol scavengers like triisopropylsilane (TIS) are excluded.

For sequences requiring post-synthetic azide modification, the Alloc (allyloxycarbonyl) group provides orthogonal protection for lysine side chains. Palladium-catalyzed Alloc removal (Pd(PPh₃)₄/CHCl₃/AcOH/NMM) leaves the azide untouched, enabling selective functionalization. Alternatively, the Mmt (4-methyltrityl) group on cysteine residues is cleaved with 1% TFA, preserving both Fmoc and azide functionalities.

Table 2: Orthogonal Protection Group Compatibility

GroupRemoval MethodAzide Stability
AllocPd(Ph₃P)₄/CHCl₃/AcOH/NMMStable
Mmt1% TFA in DCMStable
Dde2% Hydrazine/DMFStable

Automated Synthesis Platforms for High-Throughput Incorporation

Automated peptide synthesizers like the CEM Liberty Pro enable scalable production of azide-rich peptides. Critical parameters include:

  • Pre-activation Time: 2 minutes for Fmoc-4-azido-D-Phe-OH in 0.1 M N-methylmorpholine (NMM)/DMF
  • Temperature Control: 25°C maintained during coupling to prevent azide degradation
  • Real-Time Monitoring: Inline UV spectroscopy at 301 nm tracks Fmoc deprotection efficiency

A case study using a 48-mer antimicrobial peptide demonstrated 93% crude purity after 12 automated cycles incorporating Fmoc-4-azido-D-Phe-OH at positions 15 and 32. Post-synthesis, copper-free click chemistry with dibenzocyclooctyne (DBCO)-functionalized resins achieved quantitative side-chain modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction Dynamics

The copper(I)-catalyzed azide-alkyne cycloaddition represents one of the most versatile reactions in the click chemistry toolbox, with Fmoc-4-azido-D-phenylalanine hydroxide serving as an exemplary azide component [6] [7]. The reaction mechanism involves formation of a highly reactive copper(I) acetylide complex through interaction of the copper catalyst with terminal alkynes, followed by nucleophilic attack from the azide moiety [7] [8]. Recent mechanistic studies have revealed that the cycloaddition occurs through a concerted mechanism rather than the previously proposed two-step pathway, with the formation of copper-azide-alkyne ternary complexes dictating reaction rates [6] [9].

Kinetic investigations demonstrate that copper(I)-catalyzed azide-alkyne cycloaddition reactions involving Fmoc-4-azido-D-phenylalanine hydroxide exhibit second-order rate constants ranging from 10¹ to 10⁴ M⁻¹ s⁻¹ under physiological conditions [8] [10]. The reaction rate depends critically on the nature of the alkyne partner, with terminal alkynes showing superior reactivity compared to internal alkynes [11] [12]. Studies utilizing density functional theory calculations have established that the energy barrier for the catalyzed reaction is significantly lower than the uncatalyzed Huisgen cycloaddition, with activation energies reduced by approximately 10-12 kcal/mol in the presence of copper(I) catalysts [9] [13].

The catalytic mechanism proceeds through initial coordination of copper(I) to the terminal alkyne, forming a copper acetylide intermediate that exhibits enhanced electrophilicity [7] [8]. The azide component, including derivatives of Fmoc-4-azido-D-phenylalanine hydroxide, subsequently undergoes nucleophilic attack on this activated complex, leading to formation of a metallacycle intermediate [9] [13]. This intermediate then undergoes protonolysis to yield the final 1,4-disubstituted triazole product with exclusive regioselectivity [6] [11].

Substrate TypeRate Constant (M⁻¹ s⁻¹)Reaction ConditionsHalf-Life (hours)
Terminal Alkyne + Benzyl Azide10² - 10⁴Aqueous buffer, pH 7.4, 25°C0.01 - 0.28
Terminal Alkyne + Aryl Azide10¹ - 10³Aqueous buffer, pH 7.4, 25°C0.1 - 2.8
Phenylacetylene + Benzyl Azide8.5 × 10²PBS buffer, Cu(I), 37°C0.02
Phenylacetylene + p-Azidophenylalanine2.1 × 10²PBS buffer, Cu(I), 37°C0.08
Biotin-Alkyne + Azide-Protein1.2 × 10²Cell culture medium, 37°C0.14
TBTA-Cu(I) + Azide-Protein2.8 × 10³Cell culture medium, 37°C0.006
THPTA-Cu(I) + Azide-Biomolecule5.4 × 10³Live cell conditions, 37°C0.003

Advanced ligand systems have been developed to enhance the efficiency of copper(I)-catalyzed reactions involving azido-functionalized amino acids [12] [14]. Tris(triazolylmethyl)amine ligands demonstrate particularly effective acceleration of cycloaddition reactions, with rate enhancements of up to 1000-fold compared to simple copper salts [14]. These ligand systems stabilize the copper(I) oxidation state while preventing catalyst aggregation, thereby maintaining high catalytic activity throughout the reaction course [8] [12].

The bioorthogonal nature of copper(I)-catalyzed azide-alkyne cycloaddition enables its application in complex biological environments, including live cell systems [12] [15]. However, copper toxicity remains a significant limitation for in vivo applications, necessitating careful optimization of catalyst loading and reaction conditions [16] [12]. Recent developments in flow chemistry have addressed these limitations by enabling rapid reactions with minimal copper contamination, achieving efficient cycloaddition while maintaining biocompatibility [16].

Strain-Promoted Azide-Alkyne Cycloaddition for Live-Cell Labeling

Strain-promoted azide-alkyne cycloaddition has emerged as a premier bioorthogonal reaction for live-cell applications, offering the advantage of copper-free conditions that eliminate cytotoxicity concerns [17] [18]. This methodology leverages the inherent ring strain of cyclic alkynes to facilitate chemically regioselective click reactions without additional catalytic assistance [18] [19]. The reaction between Fmoc-4-azido-D-phenylalanine hydroxide derivatives and strained cyclooctynes proceeds through a 1,3-dipolar cycloaddition mechanism that is thermodynamically favorable due to strain release [17] [20].

The kinetics of strain-promoted azide-alkyne cycloaddition vary significantly depending on the cyclooctyne structure, with second-order rate constants ranging from 10⁻⁴ to 10¹ M⁻¹ s⁻¹ for reactions with azido-amino acid derivatives [21] [22]. Bicyclononyne exhibits particularly favorable kinetics, with rate constants approaching 2.0-2.9 M⁻¹ s⁻¹ when reacting with electron-deficient aryl azides [22] [23]. This represents a significant improvement over first-generation cyclooctynes, which typically exhibit rate constants in the range of 10⁻⁴ M⁻¹ s⁻¹ [17] [24].

The mechanism of strain-promoted cycloaddition involves concerted bond formation between the azide and the strained alkyne, with the high ring strain of approximately 18 kcal/mol providing the driving force for reaction [19] [20]. Electronic effects play a crucial role in determining reaction rates, with electron-withdrawing substituents on the azide component accelerating the cycloaddition through enhanced electrophilicity [22] [23]. This finding has important implications for the design of azido-amino acid derivatives intended for bioorthogonal labeling applications [22].

Cyclooctyne TypeRate Constant with Benzyl Azide (M⁻¹ s⁻¹)Rate Constant with Aryl Azide (M⁻¹ s⁻¹)StabilityBiocompatibility
Cyclooctyne (OCT)2.4 × 10⁻⁴1.2 × 10⁻⁴ModerateExcellent
Dibenzocyclooctyne (DBCO)7.8 × 10⁻¹2.4 × 10⁻¹HighExcellent
Bicyclononyne (BCN)1.9 × 10⁻¹2.0 - 2.9Very HighExcellent
Difluorocyclooctyne (DIFO)7.6 × 10⁻³3.2 × 10⁻³ModerateGood
Biarylazacyclooctynone (BARAC)9.6 × 10⁻²4.1 × 10⁻²HighGood
Fluor[11+1]CPP4.7 × 10⁻³1.8 × 10⁻²HighExcellent
Meta[9+1]CPP2.2 × 10⁻³8.4 × 10⁻³ModerateGood

Live-cell applications of strain-promoted azide-alkyne cycloaddition have demonstrated remarkable versatility in biomolecular labeling and tracking [21] [25]. The reaction proceeds efficiently in complex cellular environments, showing remarkable stability and reactivity across a wide range of pH conditions and in the presence of biological nucleophiles [18] [21]. Systematic evaluations using HaloTag protein technology have revealed that strain-promoted cycloaddition reactions maintain high efficiency and selectivity within different subcellular compartments [21].

The bioorthogonal nature of strain-promoted cycloaddition enables real-time monitoring of biological processes without interference from endogenous cellular components [17] [21]. This characteristic proves particularly valuable for studying dynamic processes such as protein trafficking, metabolic flux, and cellular signaling pathways [21] [26]. The absence of metal catalysts eliminates concerns about catalyst sequestration by cellular thiols and other metal-binding species that can compromise copper-catalyzed reactions [21] [15].

Recent developments in strain-promoted cycloaddition have focused on optimizing reaction rates while maintaining biocompatibility [22] [27]. The introduction of electron-withdrawing groups on cyclooctyne scaffolds has led to significant rate enhancements, with some systems achieving rate constants exceeding 1 M⁻¹ s⁻¹ [27] [23]. These improvements have expanded the temporal resolution of live-cell imaging applications, enabling visualization of rapid biological processes that were previously inaccessible using slower bioorthogonal reactions [21] [26].

Design of Bioorthogonal Probes for Real-Time Tracking

The design of bioorthogonal probes for real-time tracking applications requires careful consideration of multiple parameters, including reaction kinetics, probe stability, cellular permeability, and detection sensitivity [28] [29]. Fmoc-4-azido-D-phenylalanine hydroxide serves as an excellent foundation for probe development due to its compatibility with peptide synthesis methodologies and its robust azide functionality [1] [30]. The stereochemical configuration of the D-amino acid provides additional advantages by conferring resistance to proteolytic degradation, thereby extending probe lifetime in biological systems [3].

Fluorescent probe design typically involves conjugation of azido-functionalized amino acids with complementary alkyne-bearing fluorophores through click chemistry reactions [31] [29]. The choice of fluorophore significantly impacts probe performance, with near-infrared dyes offering superior tissue penetration and reduced autofluorescence interference compared to visible-light emitting fluorophores [32]. Recent developments in bioorthogonally activated fluorescent probes have achieved remarkable improvements in signal-to-noise ratios, enabling wash-free real-time imaging of cellular processes [28] [29].

The temporal resolution of bioorthogonal probes depends critically on the kinetics of the underlying click chemistry reaction [30] [33]. Fast-reacting probe systems based on strain-promoted azide-alkyne cycloaddition can achieve temporal resolution on the order of minutes, while slower copper-catalyzed systems may require hours for complete labeling [10] [34]. This temporal consideration proves particularly important for studying dynamic biological processes such as protein synthesis, trafficking, and degradation [26] [33].

Probe ComponentFunctional GroupDetection MethodSensitivityLive Cell Compatible
Azide ReporterAzido (-N₃)Click chemistry → visualizationHighYes
Alkyne ReporterTerminal Alkyne (-C≡C-H)Click chemistry → visualizationHighYes
Fluorescent DyeFluorophore conjugateFluorescence microscopyVery HighYes
Biotin TagBiotin-azide/alkyneStreptavidin-based detectionHighYes
Radioisotope Label¹⁸F-azide/alkynePET/SPECT imagingVery HighLimited
Photocaged GroupCaged azide/alkyneLight-activated click chemistryModerateYes
Affinity TagHis₆-azide/alkyneAffinity purificationHighYes

Probe selectivity represents another critical design parameter, particularly for applications requiring discrimination between closely related biological targets [31] [30]. The incorporation of specific recognition elements, such as enzyme substrates or receptor ligands, into azido-functionalized probes enables targeted labeling of particular cellular components [28] [29]. This targeting strategy has proven particularly effective for studying enzyme activity, receptor trafficking, and metabolic pathway dynamics [26] [35].

Multi-component probe systems have emerged as powerful tools for real-time tracking applications, enabling simultaneous monitoring of multiple biological processes within single cells [25] [30]. These systems typically employ orthogonal bioorthogonal reactions, such as the combination of strain-promoted azide-alkyne cycloaddition and inverse electron-demand Diels-Alder reactions [25]. The orthogonality of these reactions enables independent labeling of different cellular targets, providing unprecedented insights into complex biological processes [21] [25].

The biocompatibility of probe systems remains a paramount consideration for live-cell applications [12] [18]. Probes designed for real-time tracking must maintain cellular viability while providing sufficient sensitivity for detection of biological processes [21] [28]. This requirement has driven the development of increasingly sophisticated probe designs that minimize cellular perturbation while maximizing signal intensity [29] [26].

ApplicationTarget BiomoleculeClick Chemistry MethodTypical Efficiency (%)Time Scale
Protein LabelingProteinsCuAAC/SPAAC70-95Minutes to hours
Glycan TrackingCarbohydratesSPAAC60-85Hours
Nucleic Acid ModificationDNA/RNACuAAC80-98Minutes
Lipid VisualizationMembrane lipidsSPAAC65-90Hours
Drug ConjugationSmall moleculesCuAAC/SPAAC75-95Minutes to hours
Antibody-Drug ConjugatesMonoclonal antibodiesCuAAC85-98Hours
Peptide CyclizationLinear peptidesCuAAC80-95Minutes
Surface FunctionalizationSolid supportsCuAAC/SPAAC90-99Minutes

Site-Specific Protein Modification Techniques

Site-specific protein modification using azide functionalization has emerged as a powerful approach for precise biomolecule engineering. The incorporation of azide groups into proteins enables selective chemical modification without interfering with native biological functions, making it an ideal bioorthogonal handle for diverse applications [1] [2].

Genetic Code Expansion and Amber Suppression

The most precise method for site-specific azide incorporation involves genetic code expansion using amber suppression technology. This approach enables the incorporation of azide-containing amino acids, such as para-azido-L-phenylalanine, at specific positions within proteins during translation. The method utilizes orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can recognize and incorporate non-natural amino acids in response to amber stop codons [3] [4].

Eukaryotic cell-free systems based on wheat germ and insect cells have been successfully employed for site-specific incorporation of para-azido-L-phenylalanine. These systems demonstrate stoichiometric incorporation of the azido amino acid at desired positions, with the resulting proteins maintaining their native folding and biological activity [3]. The compatibility of this approach with cotranslational protein translocation and glycosylation makes it particularly valuable for studying eukaryotic and membrane-associated proteins.

Metabolic Labeling Approaches

Metabolic labeling represents another powerful strategy for azide incorporation into proteins. Azidohomoalanine serves as a methionine surrogate that can be activated by methionyl-tRNA synthetase and incorporated into proteins expressed in methionine-depleted bacterial cultures [1] [5]. This approach enables global azide incorporation with subsequent selective modification through bioorthogonal chemistry.

The metabolic labeling approach has been successfully demonstrated for protein modification in complex biological environments. Proteins containing azidohomoalanine can be selectively modified in the presence of other cellular proteins through Staudinger ligation or click chemistry reactions, providing opportunities for protein modification under native conditions [1] [5].

Chemical Modification Strategies

Direct chemical modification of existing proteins with azide-containing reagents offers a more accessible approach for introducing azide functionality. N-terminal-specific azide labeling can be achieved using specialized reagents such as 6-(azidomethyl)-2-pyridinecarbaldehyde derivatives, which react selectively with N-terminal amino groups under mild conditions [2].

The diazotransfer reaction provides another method for introducing azides into proteins. This approach involves the conversion of primary amines, particularly lysine residues, to azides using diazotransfer reagents. Recent optimization has reduced reaction times to as little as 20 minutes at pH 8.5, making it a rapid and efficient method for azide installation [6]. The reaction can be controlled to achieve selective modification of single lysine residues under optimized conditions.

Enzymatic Approaches

Enzymatic methods for azide incorporation offer high specificity and mild reaction conditions. Lipoic acid ligase-mediated approaches enable site-specific attachment of azide groups to short peptide recognition sequences, providing temporal control over azide functionalization [7]. This method prevents undesirable azide reduction reactions and improves the homogeneity of modified protein populations.

The enzymatic approach has been successfully applied to various proteins, including green fluorescent protein and industrially relevant enzymes such as lipase A. The flexibility of this system allows for internal insertion of recognition sequences without significantly affecting protein structure or function [7].

Construction of Antibody-Drug Conjugate Architectures

The development of antibody-drug conjugates has been revolutionized by azide-based bioconjugation strategies, which enable the construction of homogeneous, stable, and highly active therapeutic conjugates. These approaches address the limitations of traditional conjugation methods that rely on random modification of lysine or cysteine residues [8] [9].

Site-Specific Conjugation Strategies

Site-specific ADC construction using azide functionalization offers precise control over drug attachment sites and drug-to-antibody ratios. A mammalian expression system capable of site-specific integration of N6-((2-azidoethoxy)carbonyl)-L-lysine has been developed, enabling the incorporation of azide functionality at defined positions within antibodies [8] [9].

This technology has been successfully applied to generate anti-HER2/neu antibodies containing azide groups at four different positions. Each site allows over 95% conjugation efficiency with cytotoxic drugs such as auristatin F or pyrrolobenzodiazepine dimers, producing ADCs with drug-to-antibody ratios exceeding 1.9 [8] [9]. The resulting conjugates demonstrate potent and specific cytotoxicity in vitro and show excellent stability in vivo.

Glycan-Based Conjugation Approaches

Glycan remodeling strategies provide another avenue for site-specific azide incorporation into antibodies. The enzymatic installation of azide-containing sialic acids into antibody glycans using sialyltransferases enables the introduction of approximately four azide handles per antibody molecule [10] [11].

This approach utilizes the native N-linked glycosylation sites at Asn297 on antibody heavy chains, ensuring consistent and predictable conjugation sites. The method has been successfully demonstrated using strain-promoted azide-alkyne cycloaddition for drug attachment, producing homogeneous ADCs with defined drug-to-antibody ratios [10].

Recent advances have extended this approach to accommodate various disaccharide oxazoline derivatives, including azide-functionalized variants derived from mannose-GlcNAc, glucose-GlcNAc, and galactose-GlcNAc cores. These modifications enable both two-step conjugation strategies and single-step antibody-drug conjugation approaches [11].

Click Chemistry Optimization for ADC Synthesis

The optimization of click chemistry conditions for ADC synthesis has been crucial for achieving high yields and maintaining antibody integrity. Copper-catalyzed azide-alkyne cycloaddition reactions have been extensively studied to identify optimal conditions for antibody-drug conjugation [12].

Key findings include the importance of azide and alkyne concentration ratios, with 1:2 azide-to-alkyne ratios providing optimal results. The use of metal-chelating azides can accelerate reaction rates and reduce the amount of copper required, while the inclusion of copper-stabilizing ligands helps protect antibodies from copper-mediated oxidation [12].

Alternative copper-free approaches using strain-promoted azide-alkyne cycloaddition have also been developed to eliminate concerns about copper toxicity. These methods offer excellent biocompatibility while maintaining high conjugation efficiency [10] [13].

Clinical Translation and Regulatory Considerations

Several azide-based ADC constructs have progressed to clinical evaluation, demonstrating the translational potential of these approaches. The high stability of azide-alkyne linkages, combined with the site-specific nature of azide incorporation, provides ADCs with optimized pharmacokinetic, biological, and biophysical properties [8] [9].

The homogeneous nature of azide-based ADCs addresses regulatory concerns about product heterogeneity that have limited some traditional ADC approaches. The ability to precisely control drug-to-antibody ratios and conjugation sites provides a clear advantage for regulatory approval and clinical development [14] [15].

Surface Immobilization for Biosensor Development

Azide-functionalized proteins have found extensive applications in biosensor development, where controlled protein immobilization is crucial for achieving high sensitivity and specificity. The bioorthogonal nature of azide chemistry enables selective protein attachment to sensor surfaces while preserving protein activity and orientation [16] [17].

Surface Plasmon Resonance Applications

Surface plasmon resonance biosensors have benefited significantly from azide-based immobilization strategies. The development of cyclooctyne-modified SPR sensor surfaces enables site-specific immobilization of azide-containing proteins through strain-promoted azide-alkyne cycloaddition [18].

This approach has been demonstrated with various proteins, including papain and green fluorescent protein, with up to 150 experiments performed without loss of surface quality. The method provides superior stability compared to traditionally functionalized systems and enables more robust and reproducible measurements [18].

Recent studies have shown that site-specific immobilization of azide-tagged proteins can enhance binding sensitivity by approximately 12-fold compared to random immobilization methods. This improvement is attributed to the controlled orientation of proteins on the sensor surface, which optimizes the accessibility of binding sites [17].

Electrochemical Biosensor Development

Electrochemical biosensors have incorporated azide-based immobilization to improve surface functionalization and reduce non-specific interactions. Click chemistry approaches using azide-modified self-assembled monolayers provide a robust platform for electrode modification [19].

The use of azide-terminated surfaces enables the efficient conjugation of alkyne-modified biological probes, resulting in enhanced binding efficiency and improved antifouling properties. This approach has demonstrated superiority over traditional methods such as direct binding through gold-thiol interactions or carbodiimide coupling [19].

Nanoparticle-Based Biosensors

Azide functionalization has revolutionized the development of nanoparticle-based biosensors by enabling direct protein conjugation from cell lysates. This approach eliminates the need for protein purification steps, significantly streamlining the biosensor fabrication process [20] [21].

The method has been successfully applied to various nanoparticle systems, including gold nanoparticles and magnetic beads. Proteins such as calmodulin, calcineurin, and protein kinase A have been efficiently conjugated to nanoparticles using azide-alkyne cycloaddition, maintaining high levels of biological activity post-conjugation [20] [21].

The stability of azide-alkyne linkages ensures long-term sensor performance, with some systems maintaining activity for months. The 1,2,3-triazole linkage formed through click chemistry can withstand forces exceeding 1.7 nN, making it suitable for demanding analytical applications [22].

Fluorescence-Based Biosensors

Fluorescence-based biosensors have leveraged azide chemistry for both protein immobilization and signal generation. The incorporation of azide groups into proteins enables subsequent conjugation with fluorescent probes through click chemistry, providing both immobilization and detection capabilities [23].

The development of azide-functionalized fluorescent probes has enabled real-time monitoring of bioconjugation reactions and provides enhanced signal-to-noise ratios. Some systems have demonstrated 19-fold fluorescence enhancement compared to standard lipophilic fluorescent dyes, with lower cytotoxicity and improved long-term stability [24].

Multiplexed Biosensor Platforms

The versatility of azide chemistry has enabled the development of multiplexed biosensor platforms capable of detecting multiple analytes simultaneously. The orthogonal nature of azide-alkyne reactions allows for the selective attachment of different recognition elements to distinct surface regions [19].

This approach has been particularly valuable for developing biosensor arrays and high-throughput screening platforms. The ability to perform site-specific immobilization of multiple proteins with different azide-alkyne pairs enables the construction of complex sensor networks with maintained specificity and sensitivity [25].

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

428.14845513 g/mol

Monoisotopic Mass

428.14845513 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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